Triethyloxonium hexachloroantimonate

Descripción general

Descripción

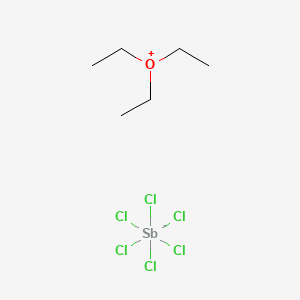

Triethyloxonium hexachloroantimonate is a chemical compound with the formula (C2H5)3OSbCl6. It is known for its role as a strong methylating agent and is related to Meerwein’s reagent. This compound is often used in organic synthesis and various industrial applications due to its unique properties.

Métodos De Preparación

Triethyloxonium hexachloroantimonate can be synthesized through the reaction of triethyloxonium tetrafluoroborate with antimony pentachloride. The reaction typically occurs in a dry, inert atmosphere to prevent hydrolysis and other side reactions. The synthetic route involves the transfer of an ethyl group from the oxygen atom to the chlorine atom within the ion pair .

Análisis De Reacciones Químicas

Triethyloxonium hexachloroantimonate undergoes several types of chemical reactions, including:

Oxidation: It acts as a selective oxidant for aromatic donors, facilitating the formation of aromatic cation radicals.

Substitution: It can react with various nucleophiles, leading to the substitution of the ethyl group.

Decomposition: It decomposes to form ethyl chloride, diethyl ether, and antimony pentachloride.

Common reagents used in these reactions include aromatic compounds, nucleophiles, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Triethyloxonium hexachloroantimonate is a chemical compound with diverse applications in scientific research, including organic synthesis, catalysis, material science, analytical chemistry, and environmental applications . It is known for its strong electrophilic properties, making it a valuable reagent in various chemical reactions .

Research Findings

- Structural and Transport Properties: A study examined the effects of this compound (OA) on the structural and transport properties of IDTBT films, comparing it with ferric chloride (FeCl3) . Raman spectroscopy analyses showed that peak-to-intensity ratios were consistently lower in the OA-doped samples compared to those in samples doped with FeCl3, indicating a less adverse impact on main-chain structure by FeCl3 .

- Spectroscopy Analysis: UV–vis–NIR absorption spectra revealed a notable bleaching at the 650 nm peak in the FeCl3-doped films, indicative of significant oxidation and radical cation formation, enhancing hole mobility .

- Decomposition Products: Gas-chromatographic and spectrophotometric analysis have established that this compound decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .

- CNT-FET Development: The CNT field-effect transistor (CNTFET) was developed due to studies of CNTs' optical and quasi-ideal electrical characteristics . In a diode, the two areas in the opposite ends of the SWNT network channel were selectively doped by this compound (OA) .

Safety and Regulations

Mecanismo De Acción

The mechanism of action of triethyloxonium hexachloroantimonate involves the transfer of an ethyl group from the oxygen atom to a nucleophile or an aromatic donor. This transfer results in the formation of cation radicals or substituted products. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and aromatic compounds .

Comparación Con Compuestos Similares

Triethyloxonium hexachloroantimonate is similar to other oxonium salts like triethyloxonium tetrafluoroborate and trimethyloxonium hexachloroantimonate. it is unique in its ability to act as a selective oxidant for aromatic donors and its specific decomposition products .

Similar Compounds

- Triethyloxonium tetrafluoroborate

- Trimethyloxonium hexachloroantimonate

- Triphenylcarbenium hexachloroantimonate

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes.

Actividad Biológica

Triethyloxonium hexachloroantimonate (TEH) is a chemical compound with the formula and is known for its potential applications in organic electronics and materials science. Its unique properties arise from its structure, which includes a triethyl oxonium ion and hexachloroantimonate anion. This article aims to explore the biological activity of TEH, focusing on its effects, applications, and relevant research findings.

TEH is classified as an organoantimony compound. Its structure consists of a triethyl oxonium group, which contributes to its electrophilic nature, making it a potent oxidizing agent. The hexachloroantimonate part enhances its stability and solubility in organic solvents. This combination allows TEH to be utilized in various applications, particularly in doping processes for organic semiconductors.

Biological Activity Overview

The biological activity of TEH has been investigated primarily in the context of its use as a dopant in organic materials. Its effects on biological systems can be summarized as follows:

- Oxidizing Agent : TEH exhibits strong oxidizing properties, influencing redox reactions in biological systems.

- Doping Effects : It has been shown to enhance the electrical properties of polymers, which can indirectly affect cellular responses when used in biomedical devices.

- Toxicity : The toxicity profile of TEH has been examined, indicating potential hazards associated with exposure, particularly due to its antimony content.

Case Study: Doping in Organic Electronics

A study conducted by Min et al. (2024) examined the impact of TEH on the electrical properties of conjugated polymers. The findings highlighted that:

- Enhanced Conductivity : TEH significantly improved the conductivity of IDTBT (a conjugated polymer) compared to other dopants like ferric chloride (FeCl3). This was attributed to better planarity and electrical transport properties within the polymer chain .

- Structural Integrity : Although TEH enhanced conductivity, it also introduced greater structural disorder in the polymer matrix compared to smaller dopants. This suggests a trade-off between electrical performance and material stability .

Table 1: Comparison of Doping Effects

| Doping Agent | Conductivity Improvement | Structural Disorder | Stability Impact |

|---|---|---|---|

| This compound | High | High | Moderate |

| Ferric Chloride | Moderate | Low | High |

Toxicity and Safety Data

Research indicates that while TEH can enhance material properties, it poses potential health risks due to its antimony content. According to safety data from Sigma-Aldrich:

- Toxicity Levels : Exposure to TEH may result in respiratory issues and skin irritation. Long-term exposure could lead to more severe health effects related to antimony compounds .

- Handling Precautions : Proper safety measures should be taken when handling TEH, including using personal protective equipment (PPE) and ensuring adequate ventilation.

Applications in Biomedical Devices

TEH's unique properties have led to its exploration in biomedical applications:

- Doping for Improved Electrical Properties : In devices such as biosensors and flexible electronics, TEH is used to enhance conductivity without compromising biocompatibility.

- Potential for Drug Delivery Systems : The ability of TEH to facilitate electron transfer could be harnessed for targeted drug delivery mechanisms.

Propiedades

IUPAC Name |

hexachloroantimony(1-);triethyloxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUSZRAYQUNCY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl6OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-67-3 | |

| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.